molecular formula C14H19NOS B2412361 N-(1-(thiophen-2-yl)cyclopentyl)pent-4-enamide CAS No. 2309602-87-5

N-(1-(thiophen-2-yl)cyclopentyl)pent-4-enamide

Cat. No.: B2412361
CAS No.: 2309602-87-5
M. Wt: 249.37
InChI Key: FLGHOFSYZSRAIV-UHFFFAOYSA-N
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Description

N-(1-(thiophen-2-yl)cyclopentyl)pent-4-enamide: is a chemical compound that features a thiophene ring attached to a cyclopentyl group, which is further connected to a pent-4-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(thiophen-2-yl)cyclopentyl)pent-4-enamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(1-(thiophen-2-yl)cyclopentyl)pent-4-enamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Bromine, nitric acid, sulfuric acid.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

N-(1-(thiophen-2-yl)cyclopentyl)pent-4-enamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(1-(thiophen-2-yl)cyclopentyl)pent-4-enamide involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiophene: A simple heterocyclic compound with a sulfur atom in the ring.

    Cyclopentylamine: A compound with a cyclopentyl group attached to an amine.

    Pent-4-enamide: A compound with a pent-4-enamide moiety.

Uniqueness

N-(1-(thiophen-2-yl)cyclopentyl)pent-4-enamide is unique due to its combination of a thiophene ring, cyclopentyl group, and pent-4-enamide moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds like thiophene or cyclopentylamine .

Properties

IUPAC Name

N-(1-thiophen-2-ylcyclopentyl)pent-4-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NOS/c1-2-3-8-13(16)15-14(9-4-5-10-14)12-7-6-11-17-12/h2,6-7,11H,1,3-5,8-10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLGHOFSYZSRAIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)NC1(CCCC1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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